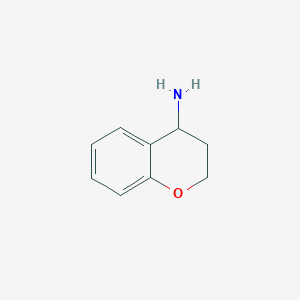![molecular formula C24H16BrN3OS B2768824 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 683258-12-0](/img/structure/B2768824.png)
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C24H16BrN3OS and its molecular weight is 474.38. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Thiazole derivatives, closely related to the query compound, have been studied for their potential as corrosion inhibitors for iron. These studies utilize quantum chemical parameters and molecular dynamics simulations to predict corrosion inhibition performances, indicating the broader applications of thiazole derivatives in materials science. Such investigations highlight the compound's relevance in understanding and enhancing the durability of metal-based structures (Kaya et al., 2016).
Photodynamic Therapy for Cancer Treatment
Research into the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiazole-containing benzenesulfonamide groups reveals the potential of these compounds in photodynamic therapy (PDT). The highlighted compound's structural relatives demonstrate significant singlet oxygen quantum yield and photodegradation quantum yield, essential properties for effective PDT agents in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Calcium Antagonistic and Antioxidant Activities
Thiazolidinone derivatives, structurally similar to the compound , have been investigated for their dual role as calcium antagonists and antioxidants. These compounds showcase significant potential in the development of therapeutic agents aimed at treating conditions associated with calcium overload and oxidative stress (Kato et al., 1999).
Fungicidal Properties
Research dating back to 1956 explored the fungicidal properties of thiazole derivatives, emphasizing the compound's potential in developing new fungicides. The structural motif of thiazole, integral to the query compound, is associated with enhanced fungicidal activity, illustrating the compound's agricultural applications (Mahapatra, 1956).
Antibacterial Properties
Studies on Schiff base compounds containing thiazole moieties reveal their potential antibacterial properties. These compounds, through their interaction with bacterial DNA gyrase, offer insights into designing new antimicrobial agents, suggesting the broader applicability of thiazole derivatives in addressing bacterial infections (Kakanejadifard et al., 2013).
properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3OS/c25-19-6-4-5-17(13-19)23-16-30-24(28-23)18(14-26)15-27-20-9-11-22(12-10-20)29-21-7-2-1-3-8-21/h1-13,15-16,27H/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAYUGAXBVDYSC-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
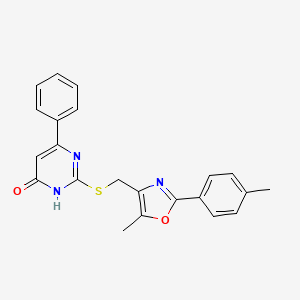
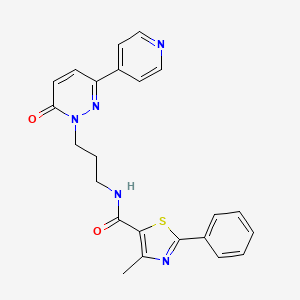
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
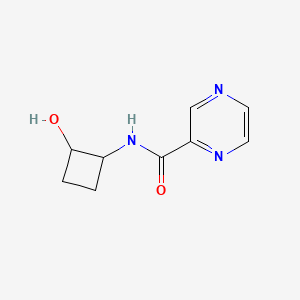
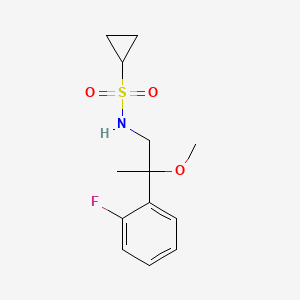
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)
